1-(2-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro NNEI is an analytical reference material that is structurally categorized as a synthetic cannabinoid. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Scientific Research Applications
Chemical Analysis and Forensic Toxicology
1-(2-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide has been extensively studied in the context of chemical analysis and forensic toxicology. Research has focused on identifying and quantifying this compound and related synthetic cannabinoids in various illegal products. Notable studies include those by Nakajima et al. (2011), who used a range of sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for identification purposes. Their work has been critical in understanding the chemical composition of unregulated drugs obtained through internet markets, which often contain a mixture of synthetic cannabinoids (Nakajima et al., 2011).
Pharmacodynamics and Metabolism
Research in pharmacodynamics and metabolism of synthetic cannabinoids, including this compound, has provided insights into how these substances interact with the body. Studies like those conducted by Carlier et al. (2018) have explored the pharmacodynamic effects, pharmacokinetics, and metabolism of these compounds in animal models, providing valuable information on their behavior in biological systems. Such research is critical for understanding the potential impacts and risks associated with these substances (Carlier et al., 2018).
Legal and Regulatory Aspects
Several studies have also focused on the legal and regulatory aspects of synthetic cannabinoids, including this compound. Research in this area often discusses the classification and scheduling of these substances under various national and international laws. For example, the Drug Enforcement Administration (DEA) has issued rules and final orders for the scheduling of synthetic cannabinoids, reflecting the growing concern over their abuse and the need for regulatory control (Federal Register, 2017).
properties
Molecular Formula |
C24H23FN2O |
---|---|
Molecular Weight |
374.5 |
IUPAC Name |
1-(2-fluoropentyl)-N-naphthalen-1-ylindole-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O/c1-2-8-18(25)15-27-16-21(20-12-5-6-14-23(20)27)24(28)26-22-13-7-10-17-9-3-4-11-19(17)22/h3-7,9-14,16,18H,2,8,15H2,1H3,(H,26,28) |
InChI Key |
HSKUHSPFXOBHMD-UHFFFAOYSA-N |
SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43)F |
synonyms |
2-fluoro MN-24 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.